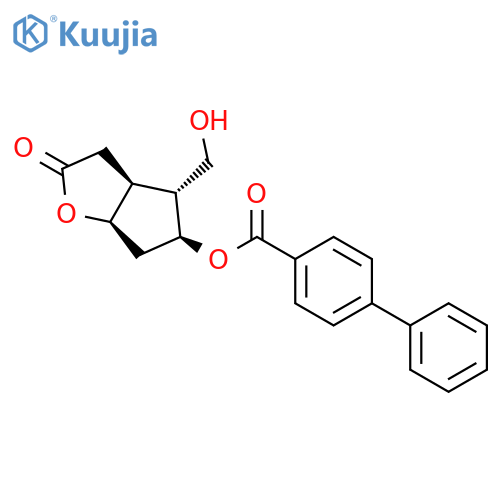

Cas no 39265-57-1 ((+)-Corey Lactone)

(+)-Corey Lactone 化学的及び物理的性質

名前と識別子

-

- (+)-COREY LACTONE, 4-PHENYLBENZOATE ALCOHOL

- (+)-Corey Lactone

- (3AS,4R,5S,6AR)-HEXAHYDRO-4-(HYDROXYMETHYL)-2-OXO-2H-CYCLOPENTA[B]FURAN-5-YL ESTER [1,1'-BIPHENYL]-4-CARBOXYLIC ACID

- (+)-Corey lactone p-phenylbenzoate alcohol

- (1R,5S,6R,7S)-(+)-7-(1,1'-biphenyl-4-carbonyloxy)-6-hydroxymethyl-2-oxabicyclo[3.3.0]octan-3-one

- < 3-Aethoxy-allyliden> -malonsaeure-diaethylester

- AC1L7RWM

- AG-J-30428

- CTK1C0423

- Diaethyl-(3-aethoxy-allyliden)-malonat

- diethyl [3-ethoxyprop-2-enylidene]malonate

- Diethyl-3-ethoxyallylidenmalonat

- Propanedioic acid, (3-ethoxy-2-propenylidene)-, diethyl ester

- (3aS,4R,5S,6aR)-Hexahydro-4-hydroxymethyl-5-(4-phenylbenzyloxy)cyclopenta[b]furan-2-one

- (+)-Corey lactone 4-phenylbenzoate alcohol

- Corey lactone, (+/-)-

- Corey lactone, (+)-

- (+)-Corey lactone 5-(4-phenylbenzoate)

- SR-01000635811-1

- [(3aS,4R,5S,6aR)-4-(hydroxymethyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate

- HMS1664F22

- 4-(HYDROXYMETHYL)-2-OXOHEXAHYDRO-2H-CYCLOPENTA[B]FURAN-5-YL (3AS,4R,5S,6AR)-[1,1'-BIPHENYL]-4-CARBOXYLATE

- 4-phenylbenzoic acid [(3aS,4R,5S,6aR)-4-(hydroxymethyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] ester

- rel-(3aS,4R,5S,6aR)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate

- [1, 3,3a,4,5,6,6a-hexahydro-4-(hydroxymethyl)-2-oxo-2H-cyclopenta[b]furan-5-yl ester, (3a.alpha.,4.alpha.,5.beta.,6a.alpha.)-

- 63427-55-4

- NSC152529

- cid_289982

- REGID_for_CID_289982

- [1,1'-Biphenyl]-4-carboxylic acid, (3aS,4R,5S,6aR)-hexahydro-4-(hydroxymethyl)-2-oxo-2H-cyclopenta[b]furan-5-yl ester

- [(3aS,4R,5S,6aR)-4-(hydroxymethyl)-2-oxidanylidene-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate

- (3aS,4R,5S,6aR)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate

- 3LL7DMK9LT

- CHEMBL1369567

- CCG-46089

- (+/-)-Corey lactone

- BRD-K33372868-001-08-3

- (3aS,4R,5S,6aR)-4-(hydroxymethyl)-2-oxo-hexahydro-2H-cyclopenta[b]furan-5-yl 4-phenylbenzoate

- 4-phenylbenzoic acid [(3aS,4R,5S,6aR)-2-keto-4-methylol-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] ester

- SMR000459195

- 4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate

- NSC-152529

- BDBM56806

- [1,1'-Biphenyl]-4-carboxylic acid, hexahydro-4-(hydroxymethyl)-2-oxo-2H-cyclopenta[b]furan-5-yl ester, [3aS-(3aalpha,4alpha,5beta,6aalpha)]-

- 39265-57-1

- G61618

- PX3L2BJ5EP

- AKOS015888836

- [1,1'-Biphenyl]-4-carboxylic acid, hexahydro-4-(hydroxymethyl)-2-oxo-2H-cyclopenta[b]furan-5-yl ester, (3aalpha,4alpha,5beta,6aalpha)-(+/-)-

- SZJVIFMPKWMGSX-OKYOBFRVSA-N

- MLS000859016

- (3aS,4R,5S,6aR)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl[1,1'-biphenyl]-4-carboxylate

- [1,1'-Biphenyl]-4-carboxylic acid, (3aR,4S,5R,6aS)-hexahydro-4-(hydroxymethyl)-2-oxo-2H-cyclopenta[b]furan-5-yl ester, rel-

- [3aS-(3a?,4?,5?,6a?)]-Hexahydro-4-(hydroxymethyl)-2-oxo-2H-cyclopenta[b]furan-5-yl Ester [1,1'-Biphenyl]-4-carboxylic Acid; 2H-Cyclopenta[b]furan, [1,1'-Biphenyl]-4-carboxylic Acid Deriv.; (3aS,4R,5S,6aR)-Hexahydro-4-(hydroxymethyl)-2-oxo-2H-cyclopenta[b]furan-5-yl Ester [1,1'-Biphenyl]-4-carboxylic Acid, 4-Phenylbenzoate Alcohol

-

- インチ: InChI=1S/C21H20O5/c22-12-17-16-10-20(23)25-18(16)11-19(17)26-21(24)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,16-19,22H,10-12H2/t16-,17-,18+,19-/m0/s1

- InChIKey: SZJVIFMPKWMGSX-OKYOBFRVSA-N

- SMILES: C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CO

計算された属性

- 精确分子量: 352.13107373g/mol

- 同位素质量: 352.13107373g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 26

- 回転可能化学結合数: 5

- 複雑さ: 519

- 共价键单元数量: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- 互变异构体数量: 2

- XLogP3: 3.1

- トポロジー分子極性表面積: 72.8

- Surface Charge: 0

じっけんとくせい

- 密度みつど: 1.32

- ゆうかいてん: 134-136 ºC

(+)-Corey Lactone Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | H294010-1g |

(+)-Corey Lactone |

39265-57-1 | 1g |

$ 224.00 | 2023-09-07 | ||

| A2B Chem LLC | AF57596-10g |

(+)-COREY LACTONE, 4-PHENYLBENZOATE ALCOHOL |

39265-57-1 | 10g |

$1767.00 | 2024-04-20 | ||

| Chemenu | CM196421-1g |

(3aS,4R,5S,6aR)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate |

39265-57-1 | 95% | 1g |

$*** | 2023-05-30 | |

| TRC | H294010-10g |

(+)-Corey Lactone |

39265-57-1 | 10g |

$ 1696.00 | 2023-09-07 | ||

| A2B Chem LLC | AF57596-1g |

(+)-COREY LACTONE, 4-PHENYLBENZOATE ALCOHOL |

39265-57-1 | 1g |

$338.00 | 2024-04-20 |

(+)-Corey Lactone 関連文献

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326

(+)-Corey Lactoneに関する追加情報

Comprehensive Guide to (+)-Corey Lactone (CAS No. 39265-57-1): Properties, Applications, and Market Insights

(+)-Corey Lactone (CAS No. 39265-57-1) is a highly valuable chiral intermediate in organic synthesis, particularly in the pharmaceutical industry. This compound, named after the renowned chemist Elias James Corey, is widely recognized for its role in the synthesis of prostaglandins and other bioactive molecules. Researchers and manufacturers often search for terms like "(+)-Corey Lactone synthesis", "CAS 39265-57-1 applications", and "chiral lactone intermediates" to explore its potential. The growing demand for enantiomerically pure compounds in drug development has further increased interest in this versatile building block.

The chemical structure of (+)-Corey Lactone features a bicyclic system with a lactone functional group, which provides unique reactivity for stereoselective transformations. Its CAS number 39265-57-1 serves as a crucial identifier in chemical databases and regulatory documents. Current trends in green chemistry and sustainable synthesis have led to increased searches for "environmentally friendly (+)-Corey Lactone production" and "catalytic asymmetric synthesis of 39265-57-1". These developments reflect the pharmaceutical industry's focus on reducing waste and improving atom economy in complex molecule synthesis.

In pharmaceutical applications, (+)-Corey Lactone serves as a key precursor for prostaglandin analogs, which are important therapeutic agents for conditions ranging from glaucoma to cardiovascular diseases. The precision of its chiral synthesis makes it particularly valuable for creating drugs with specific biological activities. Recent patent literature reveals growing interest in "39265-57-1 derivatives" and "Corey Lactone-based drug candidates", indicating its continued relevance in medicinal chemistry. Analytical techniques such as HPLC and chiral chromatography are frequently employed to ensure the purity of this important intermediate.

The market for (+)-Corey Lactone has shown steady growth, driven by increasing demand for prostaglandin-based therapeutics and specialty chemicals. Suppliers and researchers often inquire about "39265-57-1 price trends" and "bulk (+)-Corey Lactone suppliers", reflecting its commercial importance. Regulatory aspects of CAS 39265-57-1 are also frequently searched, particularly regarding its handling and storage requirements in industrial settings. The compound's stability and well-characterized properties make it a reliable choice for large-scale pharmaceutical manufacturing processes.

Recent advancements in biocatalysis and flow chemistry have opened new possibilities for the production of (+)-Corey Lactone. These innovative approaches address common search queries like "improved synthesis of 39265-57-1" and "continuous processing of Corey Lactone". The integration of modern synthetic techniques with traditional methods has significantly enhanced the efficiency of preparing this important chiral building block. As the pharmaceutical industry continues to evolve, CAS No. 39265-57-1 remains at the forefront of chiral intermediate development.

Quality control is paramount when working with (+)-Corey Lactone, with many users searching for "39265-57-1 analytical methods" and "Corey Lactone purity standards". The compound typically undergoes rigorous testing for enantiomeric excess and chemical purity before use in critical synthetic applications. These quality assurance measures ensure the reliability of downstream pharmaceutical products derived from this intermediate. The compound's well-defined characteristics and extensive literature support make it a preferred choice for complex synthetic routes.

Future research directions for (+)-Corey Lactone (CAS 39265-57-1) may explore novel derivatives and expanded applications in drug discovery. Current search trends indicate growing interest in "Corey Lactone structural analogs" and "39265-57-1 in drug delivery systems". These developments highlight the compound's versatility and potential for creating next-generation therapeutic agents. As synthetic methodologies advance, the accessibility and applications of this important chiral intermediate are expected to broaden significantly.

In conclusion, (+)-Corey Lactone (CAS No. 39265-57-1) represents a cornerstone in modern asymmetric synthesis, particularly for pharmaceutical applications. Its well-established synthetic routes, combined with ongoing methodological improvements, ensure its continued importance in chemical research and industrial production. The frequent searches for terms like "Corey Lactone uses", "39265-57-1 synthesis", and "chiral building blocks" demonstrate the sustained scientific and commercial interest in this valuable compound.

39265-57-1 ((+)-Corey Lactone) Related Products

- 39746-00-4((3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxo-hexahydro-2H-cyclopenta[b]furan-5-yl benzoate)

- 39746-01-5(3β-Benzoyloxy-2β-carboxaldehyde-5α-hydroxy-1α-cyclopentaneacetic Acid γ-Lactone)

- 31752-99-5((-)-Corey Lactone)

- 38754-71-1((3aR,4R,5R,6aS)-4-Formyl-2-oxohexahydro-2H-cyclopentabfuran-5-yl 1,1'-biphenyl-4-carboxylate)

- 1805611-54-4(2-(Chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-acetic acid)

- 562-73-2(1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid)

- 1797287-77-4(JDCZDHITZSSFTJ-UHFFFAOYSA-N)

- 63751-90-6(1,2-Cyclopropanedicarboxylic acid, 1-chloro-)

- 1868986-50-8((1S,3R,6S)-4-oxo-5-azaspiro[2.4]heptane-1,6-dicarboxylic acid)

- 829-26-5(2,3,6-Trimethylnaphthalene)